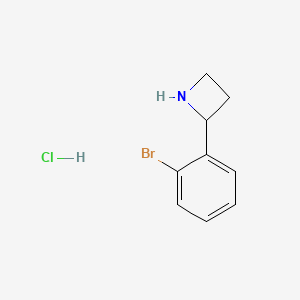

2-(2-Bromophenyl)azetidine Hydrochloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Azetidines are four-membered, saturated heterocycles containing a nitrogen atom. researchgate.net Their structure is analogous to the carbocycle cyclobutane. rsc.org For many years, these compounds were considered challenging to synthesize due to the inherent ring strain involved in forming a four-membered ring. bham.ac.uk However, significant advances have provided more efficient and robust methods for their preparation, unlocking their potential. researchgate.net

The reactivity of azetidines is largely driven by this ring strain, making them valuable synthetic intermediates. rsc.orgrsc.org This inherent energy can be released in ring-opening reactions, allowing for the construction of more complex acyclic or heterocyclic structures. researchgate.net Azetidines are not merely transient intermediates; they are integral components of many important molecules. researchgate.net They serve as key building blocks in the synthesis of natural products, alkaloids, and a variety of biologically active compounds. bham.ac.ukresearchgate.net For instance, azetidine-2-carboxylic acid is a non-proteinogenic amino acid analogue of proline found in nature. bham.ac.uk Furthermore, the azetidine (B1206935) core is a recognized structural motif in medicinal chemistry, often used to fine-tune the properties of drug candidates. bristol.ac.uk

Table 1: Applications of Azetidine Derivatives in Chemistry

| Application Area | Description | References |

|---|---|---|

| Medicinal Chemistry | Core scaffold in biologically active compounds, including CNS-active agents. | bristol.ac.uknih.gov |

| Natural Products | Building blocks for the synthesis of complex natural products and alkaloids. | bham.ac.uk |

| Synthetic Intermediates | Strained ring system allows for unique ring-opening and functionalization reactions. | rsc.orgresearchgate.netrsc.org |

| Asymmetric Catalysis | Used as chiral ligands for metal complexes in stereoselective transformations. | bham.ac.ukresearchgate.net |

| Polymer Science | Monomers in ring-opening polymerizations to create novel nitrogen-containing polymers. | rsc.org |

Role of Halogenated Phenyl Moieties in Chemical Transformations

The introduction of a halogen atom onto a phenyl ring dramatically influences the molecule's reactivity and properties. The bromophenyl group, specifically, is a versatile functional handle in organic synthesis. fiveable.me The carbon-bromine (C-Br) bond is significantly weaker than a carbon-hydrogen (C-H) bond, making the bromine atom a good leaving group in nucleophilic substitution and elimination reactions. fiveable.meyoutube.com

Table 2: Key Synthetic Transformations Involving the Bromophenyl Group

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with an organoboron compound to form a new C-C bond. |

| Heck Reaction | Palladium-catalyzed reaction with an alkene to form a new C-C double bond. |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction with an amine to form a new C-N bond. |

| Nucleophilic Aromatic Substitution | The bromo group is displaced by a strong nucleophile, often requiring forcing conditions. |

| Grignard Reagent Formation | Reaction with magnesium metal to form an organomagnesium compound, a potent nucleophile. |

Overview of Research Scope on 2-(2-Bromophenyl)azetidine (B15202406) Hydrochloride

The compound 2-(2-Bromophenyl)azetidine Hydrochloride combines the distinct chemical features discussed above: a strained, synthetically versatile azetidine ring and a functionalized bromophenyl group poised for further chemical modification. While specific research literature solely dedicated to this exact molecule is not widespread, its research scope can be inferred from established chemical principles and synthetic methods.

The primary research interest in this compound would likely be its utility as a bifunctional synthetic intermediate. Its synthesis could be achieved through modern methods for azetidine formation, such as the cyclization of a suitable precursor like an N-protected 2-(2-bromophenyl)glycine derivative with a reagent like (2-bromoethyl)sulfonium triflate. bristol.ac.ukorganic-chemistry.org

Once synthesized, the molecule presents two key points of reactivity:

The Azetidine Nitrogen: The secondary amine within the azetidine ring can be functionalized through alkylation, acylation, or used as a ligand.

The Bromophenyl Group: The C-Br bond can serve as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the ortho-position of the phenyl ring.

The hydrochloride salt form is significant for practical reasons. Basal amines like azetidines are often converted to their hydrochloride salts to improve their stability, increase their water solubility, and render them as easily handleable, crystalline solids.

Table 3: Illustrative Physicochemical Properties of a Related Compound: (2-Bromophenyl)hydrazine Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈BrClN₂ | aksci.com |

| Molecular Weight | 223.5 g/mol | aksci.com |

| Physical State | Light red powder | aksci.com |

| Melting Point | 189°C (decomposes) | aksci.com |

| Chemical Stability | Stable under recommended temperatures and pressures. | aksci.com |

Note: This data is for a structurally related compound and is provided for illustrative purposes only.

The research scope, therefore, revolves around using this compound as a scaffold to generate a library of more complex molecules. By performing selective reactions on either the azetidine ring or the bromophenyl group, chemists can systematically explore the chemical space around this core structure for applications in medicinal chemistry and materials science.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-bromophenyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKPXCDFWAXOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-68-3 | |

| Record name | Azetidine, 2-(2-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346602-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 2 Bromophenyl Azetidine Hydrochloride and Analogues

Retrosynthetic Analysis and Precursor Design Strategies

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary reverse-synthetic steps, known as disconnections. ias.ac.inscitepress.org When applied to 2-arylazetidines like 2-(2-bromophenyl)azetidine (B15202406), the primary retrosynthetic disconnections involve breaking the C-N bonds of the heterocyclic ring.

A logical disconnection strategy is the cleavage of one of the C-N bonds, which points to a γ-functionalized amine as the immediate precursor. This leads to two main precursor designs:

Type A Precursor (C2-N bond disconnection): This approach identifies a 3-amino-1-halopropane or a related derivative as the key intermediate. The synthesis would then involve an intramolecular nucleophilic substitution where the nitrogen atom displaces a leaving group at the γ-position.

Type B Precursor (N-C4 bond disconnection): This disconnection leads to a 1-amino-3-halopropane derivative. The cyclization proceeds similarly via intramolecular substitution.

A highly effective strategy for synthesizing 2-arylazetidines involves designing precursors from readily available building blocks like substituted benzylamines and epoxides. researchgate.net For instance, the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines can be retrosynthetically traced back to N-substituted benzylamines and epichlorohydrin (B41342) or related tosylated oxiranes. researchgate.net This approach allows for the strategic installation of substituents on both the aryl ring and the azetidine (B1206935) core. The key is to design a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at the appropriate distance (a 1,3-relationship) to favor the desired 4-membered ring closure. acs.org

Direct Cyclization Approaches to Azetidine Scaffolds

Direct cyclization methods involve the formation of the azetidine ring in a single, often intramolecular, step from an acyclic precursor. These approaches are highly valued for their efficiency.

A notable method for synthesizing N-substituted azetidines is the reductive cyclization of γ-haloalkyl-imines. bham.ac.uk This strategy, reported by De Kimpe et al., involves the treatment of γ-haloalkyl-imines with a reducing agent, typically sodium borohydride, in a suitable solvent like methanol. bham.ac.uk The reaction proceeds through the reduction of the imine to a secondary amine, which then undergoes a spontaneous intramolecular cyclization to furnish the azetidine ring. bham.ac.uk This method has been shown to produce highly substituted azetidines in high yields. bham.ac.uk However, a potential complication is the isomerization to more thermodynamically stable three-membered rings (aziridines) under certain conditions. bham.ac.uk

| Precursor Type | Reagent | Product | Yield (%) | Ref. |

| γ-Haloalkyl-imine | Sodium Borohydride | N-Substituted Azetidine | High | bham.ac.uk |

Table 1: Summary of Reductive Cyclization of Halogenated Imines.

The electrophilic cyclization of homoallylamines provides another route to substituted azetidines through a 4-exo-tet ring closure. bham.ac.uk In a method reported by Berthe et al., selenium-induced cyclization of homoallylbenzylamines was achieved using phenylselenyl chloride (PhSeCl) in acetonitrile (B52724) at room temperature. bham.ac.uk This reaction delivers a mixture of the desired 1,2,4-trisubstituted azetidines and the corresponding five-membered pyrrolidine (B122466) derivatives. bham.ac.uk The selectivity and yield can be influenced by the steric nature of the substituents on the homoallylamine precursor, with bulkier groups often favoring higher yields of the azetidine product. bham.ac.uk Isomerization of the azetidine product to the pyrrolidine can sometimes occur during purification on silica (B1680970) gel, which can be mitigated by using alumina (B75360) and adding triethylamine (B128534) (TEA) to the eluent. bham.ac.uk

| Precursor Type | Electrophile | Product | Conversion (%) | Ref. |

| Homoallylbenzylamine | Phenylselenyl chloride (PhSeCl) | 1,2,4-Trisubstituted Azetidine | 70-100 | bham.ac.uk |

| N-Alkenylsulfonamide | tert-Butyl hypoiodite | N-Sulfonylazetidine | Good | organic-chemistry.org |

Table 2: Examples of Electrophilic Cyclization for Azetidine Synthesis.

Intramolecular SN2 reactions are among the most common and versatile strategies for forming azetidine rings. researchgate.netnih.gov This method involves an acyclic precursor containing a nitrogen nucleophile and a carbon atom three positions away that is attached to a suitable leaving group (e.g., halogen, mesylate, tosylate). researchgate.netnih.gov

A general and highly regio- and diastereoselective method for the synthesis of 2-arylazetidines was developed by Kovács and co-workers. researchgate.netacs.org Their approach utilizes oxiranylmethyl-substituted benzylamines as key intermediates, which are synthesized from N-substituted benzylamines and epichlorohydrin or its derivatives. researchgate.net Treatment of these intermediates with a strong superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOt-Bu), in tetrahydrofuran (B95107) (THF) at low temperatures leads to a kinetically controlled cyclization. acs.org This reaction exclusively forms the trans-2,3-disubstituted azetidine ring, avoiding the formation of the thermodynamically favored five-membered pyrrolidine ring. researchgate.netacs.org The method demonstrates remarkable functional group tolerance. acs.org

| Precursor | Base/Conditions | Product | Yield (%) | Ref. |

| N-(2-chlorobenzyl)-N-(oxiran-2-ylmethyl)amine | LiDA-KOR, THF, -78 °C | trans-2-(2-chlorophenyl)-3-(hydroxymethyl)azetidine | 91 | acs.org |

| N-(4-bromobenzyl)-N-(oxiran-2-ylmethyl)amine | LiDA-KOR, THF, -78 °C | trans-2-(4-bromophenyl)-3-(hydroxymethyl)azetidine | 89 | acs.org |

| cis-3,4-Epoxy amines | La(OTf)₃, (CH₂Cl)₂ | 3-Hydroxyazetidines | up to >95 | nih.gov |

Table 3: Intramolecular Nucleophilic Substitution for 2-Arylazetidine Synthesis.

Catalytic Strategies for Azetidine Ring Formation

Catalytic methods offer advantages in terms of efficiency and atom economy. While many catalytic cycloadditions lead to five- or six-membered rings, specific strategies have been developed for the challenging synthesis of four-membered azetidines.

Sulfur ylides are powerful reagents in organic synthesis, most famously utilized in the Corey-Chaykovsky reaction to produce epoxides from carbonyl compounds. youtube.com An analogous reaction occurs between sulfur ylides and imines to afford aziridines (three-membered N-heterocycles), not azetidines. youtube.commdpi.comnih.gov The reaction proceeds via nucleophilic attack of the ylide on the imine carbon, forming a betaine (B1666868) intermediate. This intermediate then undergoes intramolecular ring closure with the elimination of a dialkyl sulfide (B99878) to yield the aziridine (B145994). mdpi.com

Aggarwal and co-workers have extensively studied this transformation, developing highly enantioselective and diastereoselective aziridination protocols using chiral sulfides. mdpi.comnih.gov These methods provide excellent selectivities for a broad range of aldimines. nih.gov While this protocol is a cornerstone for aziridine synthesis, it does not directly yield azetidines from simple imines. The formation of the four-membered azetidine ring via sulfur ylides would require a different type of precursor, such as an azabutadiene, which is not the standard application of this methodology.

| Imine Substrate | Ylide Source | Product | Selectivity | Ref. |

| N-Protected Aldimines (Aromatic) | Chiral Sulfide (Isothiocineole) | trans-Aziridines | Excellent ee and de | nih.gov |

| N-Protected Aldimines (Aliphatic) | Chiral Sulfide (Isothiocineole) | trans-Aziridines | Excellent ee, Good de | nih.gov |

Table 4: Asymmetric Aziridination using Chiral Sulfur Ylides.

Multicomponent and Cascade Reaction Approaches

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the efficient construction of complex molecules from simpler starting materials in a single operation, thereby enhancing atom economy and reducing waste. semanticscholar.org Such approaches are particularly valuable for the synthesis of strained ring systems like azetidines.

A notable example that functions as a tandem or cascade process is a general and scalable two-step, one-pot method for the regio- and diastereoselective synthesis of 2-arylazetidines. acs.orgresearchgate.net This procedure begins with the formation of an N-benzylaminomethyloxirane precursor. researchgate.netnih.gov In the key step, treatment of this oxirane with a superbase, such as a mixture of potassium tert-butoxide and butyllithium (B86547) (LICKOR-type base), generates a benzylic carbanion. researchgate.net This anion then undergoes a subsequent intramolecular nucleophilic attack on the oxirane ring. researchgate.netnih.gov This cyclization proceeds via a 4-exo-tet pathway to selectively form the thermodynamically less favorable, yet kinetically preferred, four-membered azetidine ring over the five-membered pyrrolidine ring. researchgate.netnih.gov This method demonstrates remarkable functional group tolerance and is scalable. acs.orgresearchgate.net

Another relevant domino synthesis is used to produce azetidinium salts, which are versatile synthetic intermediates. wikipedia.org The process involves the nucleophilic addition of a secondary amine to epichlorohydrin. The resulting 1-chloro-N,N-(dialkylamino)propan-2-ol intermediate spontaneously undergoes an intramolecular N-cyclization to furnish the final N,N-dialkyl-3-hydroxyazetidinium salt in good yield. wikipedia.org This sequence, involving a rapid aminolysis followed by a fast intramolecular cyclization, highlights the efficiency of cascade strategies in building the azetidine core. wikipedia.org

Stereoselective and Enantioselective Synthesis

Controlling the three-dimensional arrangement of atoms is paramount in modern drug discovery and chemical synthesis. For 2-substituted azetidines, which contain at least one stereocenter, the development of stereoselective and enantioselective synthetic routes is crucial.

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.comresearchgate.net This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. researchgate.netnih.gov

Several types of chiral auxiliaries have been effectively employed in the synthesis of chiral azetidine derivatives.

Oxazolidinones : Evans' oxazolidinone auxiliaries are among the most reliable and widely used for controlling stereochemistry in alkylation and aldol (B89426) reactions. nih.gov These auxiliaries can be used to synthesize chiral building blocks that can be further elaborated into complex molecules. nih.gov For example, chiral 2-amido-1,3-dienes, prepared from chiral oxazolidinones, undergo Diels-Alder reactions to afford cyclic products with high diastereoselectivity. nih.gov

Amino Alcohol Derivatives : Chiral amino alcohols and their derivatives, such as pseudoephedrine, are effective chiral auxiliaries. nih.gov They can be used as the starting point for a synthetic sequence, with their inherent chirality guiding the formation of new stereocenters during the construction of the azetidine ring. nih.gov

Sulfinamides : Chiral sulfinamides, particularly (R)- and (S)-2-methyl-2-propanesulfinamide (Ellman's auxiliary), are excellent for the asymmetric synthesis of chiral amines and have been applied to the synthesis of azetidin-3-ones. researchgate.net Chiral N-propargylsulfonamides, readily prepared using this chemistry, can undergo gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones with very high enantiomeric excess.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis This table is interactive and can be sorted by clicking on the headers.

| Chiral Auxiliary | Auxiliary Class | Typical Application | Reference |

|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Asymmetric Alkylation, Aldol Reactions | researchgate.netnih.gov |

| (R)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Asymmetric Alkylation, Aldol Reactions | researchgate.netnih.gov |

| (1S,2S)-(+)-Pseudoephedrine | Amino Alcohol | Asymmetric Alkylation | researchgate.net |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide | Asymmetric Amine Synthesis | researchgate.net |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Nucleophilic Addition, Cyclization | researchgate.net |

| trans-2-Phenyl-1-cyclohexanol | Chiral Alcohol | Ene Reactions, Cycloadditions | sigmaaldrich.com |

Directly controlling stereochemistry during the key ring-forming cyclization step is a highly efficient strategy. Significant progress has been made in developing both diastereoselective and enantioselective cyclization reactions to produce substituted azetidines.

A highly effective method for the diastereoselective synthesis of 2-arylazetidines involves the superbase-induced cyclization of N-benzylaminomethyloxiranes. researchgate.netnih.gov The reaction proceeds with high diastereoselectivity, favoring the formation of the trans-azetidine isomer. The stereochemical outcome is determined during the kinetically controlled intramolecular ring-closure step. researchgate.net Quantum chemical calculations have shown that the transition state leading to the trans product is energetically favored over the one leading to the cis product. researchgate.netnih.gov This methodology has been applied to a range of substrates with various substituents on the aryl ring, consistently affording the products in good yields and with high diastereomeric ratios. researchgate.net

Table 2: Diastereoselective Synthesis of 2-Arylazetidines via Superbase-Induced Cyclization This table is interactive and can be sorted by clicking on the headers.

| Starting Amine (R Group) | Aryl Group (Ar) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|---|

| Benzyl | Phenyl | 2-Phenyl-1-benzylazetidine | 82 | >95:5 | researchgate.net |

| Benzyl | 4-Methoxyphenyl | 1-Benzyl-2-(4-methoxyphenyl)azetidine | 88 | >95:5 | researchgate.net |

| Benzyl | 4-Fluorophenyl | 1-Benzyl-2-(4-fluorophenyl)azetidine | 85 | >95:5 | researchgate.net |

| Benzyl | 4-Chlorophenyl | 1-Benzyl-2-(4-chlorophenyl)azetidine | 81 | >95:5 | researchgate.net |

| Benzyl | 4-Bromophenyl | 1-Benzyl-2-(4-bromophenyl)azetidine | 75 | >95:5 | researchgate.net |

| Benzyl | 3-Bromophenyl | 1-Benzyl-2-(3-bromophenyl)azetidine | 78 | >95:5 | researchgate.net |

| Benzyl | 2-Chlorophenyl | 1-Benzyl-2-(2-chlorophenyl)azetidine | 65 | >95:5 | researchgate.net |

| Benzyl | Thiophen-2-yl | 1-Benzyl-2-(thiophen-2-yl)azetidine | 72 | >95:5 | researchgate.net |

For enantioselective synthesis, a powerful modern approach involves the copper-catalyzed boryl allylation of azetines. This method allows for the direct difunctionalization of the azetine double bond, installing both a boryl and an allyl group across the C2 and C3 positions. The reaction proceeds with a copper/bisphosphine catalyst system, creating two new stereogenic centers with high levels of both diastereoselectivity and enantioselectivity. This represents a rare example of asymmetric boryl alkylation of a strained, electron-rich heterocycle and provides convenient access to a variety of chiral 2,3-disubstituted azetidines.

Chemical Reactivity and Transformation Pathways of 2 2 Bromophenyl Azetidine Hydrochloride

Reactivity of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely driven by its significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for controlled ring-opening under specific conditions. rsc.org The presence of the hydrochloride salt means the azetidine nitrogen is protonated, which can further activate the ring towards nucleophilic attack.

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a primary reaction pathway for azetidines, often requiring activation by converting the ring into a more electrophilic azetidinium salt. magtech.com.cnnih.gov For 2-(2-Bromophenyl)azetidine (B15202406) hydrochloride, the nitrogen is already protonated, enhancing its susceptibility to nucleophiles. These reactions typically proceed via an SN2 mechanism. nih.goviitk.ac.in

The regioselectivity of the attack is influenced by both electronic and steric factors. magtech.com.cn Nucleophilic attack can occur at either the C2 or C4 position. In the case of 2-aryl substituted azetidines, the C2 position is benzylic, which can stabilize the development of partial positive charge in the transition state. magtech.com.cn Consequently, nucleophiles often preferentially attack the C2 carbon, leading to cleavage of the C2-N bond. magtech.com.cn However, sterically demanding nucleophiles may favor attack at the less hindered C4 position. magtech.com.cn

A variety of nucleophiles can be employed for these transformations, leading to a diverse array of γ-substituted amines.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines

| Nucleophile | Product Type | Reference |

|---|---|---|

| Halides (e.g., from Bu4NX) | γ-Haloamines | researchgate.net |

| Alcohols/Phenols | γ-Amino ethers | iitk.ac.in |

| Amines | 1,3-Diamines | nih.gov |

This table represents general reactivity patterns for 2-substituted azetidines and is applicable to 2-(2-Bromophenyl)azetidine.

Electrophilic Activation and Ring Scission

Electrophilic activation is crucial for initiating the ring-opening of the relatively stable azetidine ring. magtech.com.cn In 2-(2-Bromophenyl)azetidine hydrochloride, the proton already serves as an activating electrophile. In other cases, Lewis acids are commonly used to coordinate to the nitrogen atom, which polarizes the C-N bonds and makes the ring carbons more electrophilic. iitk.ac.in

This activation facilitates ring scission even by weak nucleophiles. For instance, Lewis acid-mediated reactions of 2-aryl-N-tosylazetidines with alcohols proceed regioselectively to yield γ-amino ethers. iitk.ac.in Intramolecular ring-opening can also occur if a nucleophilic group is present elsewhere in the molecule, a process that can be triggered by acidic conditions. nih.gov The stability of N-substituted azetidines can be significantly influenced by pH, with decomposition pathways often involving acid-mediated intramolecular ring-opening. nih.gov

Mechanistic Studies of Ring Strain Release

The driving force for the reactivity of azetidines is the release of inherent ring strain. rsc.orgnih.gov This strain arises from bond angle distortion and torsional strain within the four-membered ring. Reactions that lead to the opening of the ring are energetically favorable because they relieve this strain. bris.ac.uknih.gov

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), help in understanding the parameters that control the regioselectivity of ring-opening reactions. nih.gov For SN2-type reactions on azetidinium ions, the transition state involves the approaching nucleophile and the departing nitrogen atom in a linear arrangement, with the regiochemical outcome depending on the electronic stabilization and steric hindrance at the electrophilic carbon centers. nih.goviitk.ac.in The release of strain energy contributes significantly to lowering the activation energy of these ring-opening processes. bris.ac.uknih.gov

Transformations Involving the Bromophenyl Moiety

The 2-bromophenyl substituent on the azetidine ring serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium catalysis.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov The aryl bromide of 2-(2-Bromophenyl)azetidine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkenyl groups at the 2-position of the phenyl ring. researchgate.netscispace.com

The general reaction scheme involves the coupling of the aryl bromide with a boronic acid (or a boronate ester). These reactions are typically efficient and tolerate a wide variety of functional groups, meaning the azetidine ring is likely to remain intact under standard Suzuki-Miyaura conditions. researchgate.netmdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | Catalyzes the cross-coupling cycle | scispace.com |

| Ligand | PPh3, P(o-tol)3 | Stabilizes the Pd center and influences reactivity | nih.govscispace.com |

| Base | K2CO3, Cs2CO3 | Activates the boronic acid | scispace.commdpi.com |

This table outlines general conditions applicable for the transformation of the bromophenyl moiety in 2-(2-Bromophenyl)azetidine.

Palladium-Catalyzed Reactions on the Aryl Bromide

Beyond the Suzuki-Miyaura reaction, the aryl bromide can participate in a host of other palladium-catalyzed transformations. These reactions provide access to a broad chemical space by enabling the formation of various bond types. For instance, palladium-catalyzed N-arylation reactions can be used to couple amines with aryl bromides, although in this specific molecule, the focus would be on transformations of the C-Br bond itself rather than N-arylation of the azetidine. researchgate.net

Azetidine derivatives themselves can also act as ligands in palladium catalysis, potentially influencing the outcome of reactions. researchgate.net Palladium(II) complexes with azetidine-based ligands have been shown to be highly active catalysts for coupling reactions. researchgate.net Furthermore, intramolecular palladium-catalyzed C-H activation reactions have been observed where the azetidine nitrogen directs functionalization at other parts of the molecule, though this is distinct from reactions on the bromophenyl group. nih.gov The reaction of palladium(II) complexes with azetidine can also lead to ring-opening and the formation of acyclic diaminocarbene derivatives. rsc.org

Functionalization of the Aromatic Ring

The presence of a bromine atom on the phenyl ring of 2-(2-Bromophenyl)azetidine opens up a plethora of possibilities for functionalization through various modern synthetic methodologies. The reactivity of the aryl bromide moiety is well-established and allows for the introduction of a wide range of substituents, thereby enabling the synthesis of a diverse library of derivatives. For practical synthetic applications, the parent hydrochloride salt is typically neutralized, and the azetidine nitrogen is often protected, for instance with a tert-butoxycarbonyl (Boc) group, to prevent side reactions and enhance solubility in organic solvents.

The functionalization of the aromatic ring can be effectively achieved through several palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond in the 2-bromophenyl moiety serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds. While specific examples with 2-(2-Bromophenyl)azetidine are not extensively documented in publicly available literature, the general applicability of the Suzuki-Miyaura reaction to aryl bromides is well-established. For instance, the coupling of various aryl bromides with arylboronic acids using catalysts like Pd(PPh₃)₄ and a base such as K₃PO₄ in solvents like 1,4-dioxane/water is a common practice.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.orglibretexts.org This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. The choice of ligand is crucial for the success of the reaction and can influence the scope of the amine coupling partner.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchmap.jp It is a highly efficient method for the synthesis of arylalkynes.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond at a vinylic position. beilstein-journals.org This reaction is a valuable tool for the synthesis of substituted alkenes.

Cyanation: The introduction of a nitrile group onto the aromatic ring can be achieved through palladium-catalyzed cyanation of the aryl bromide using a cyanide source, such as zinc cyanide or potassium ferrocyanide.

Directed Ortho-Metalation:

Another powerful strategy for the functionalization of the aromatic ring is directed ortho-metalation. In this approach, a directing group on the aromatic ring guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. researchgate.netharvard.edu For 2-(2-Bromophenyl)azetidine, the azetidine nitrogen, particularly when protected with a suitable group like Boc, can act as a directing metalation group (DMG). The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the position ortho to the azetidine ring. This method offers a complementary approach to palladium-catalyzed reactions, allowing for functionalization at a different position on the aromatic ring.

The following table summarizes the potential functionalization reactions of the aromatic ring of a protected 2-(2-Bromophenyl)azetidine derivative based on the known reactivity of aryl bromides and related N-Boc-2-aryl heterocycles.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Ar'B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 2-(2-Arylphenyl)azetidine derivative |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | 2-(2-(R¹R²N)phenyl)azetidine derivative |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-(2-(Alkynyl)phenyl)azetidine derivative |

| Heck Reaction | Alkene, Pd catalyst, Base (e.g., Et₃N) | 2-(2-(Alkenyl)phenyl)azetidine derivative |

| Cyanation | Zn(CN)₂, Pd catalyst | 2-(2-Cyanophenyl)azetidine derivative |

| Directed ortho-Metalation | 1. s-BuLi or n-BuLi, TMEDA, THF, -78 °C 2. Electrophile (E⁺) | N-Boc-2-(2-bromo-6-E-phenyl)azetidine derivative |

Rearrangement Reactions and Isomerization Pathways

The strained four-membered ring of azetidine derivatives makes them susceptible to various rearrangement and isomerization reactions, which can lead to the formation of different heterocyclic systems or isomers. These transformations are often driven by the release of ring strain.

Deconstructive Isomerization via C-C Bond Cleavage

Ring Expansion and Contraction Phenomena

Azetidines are known to undergo ring expansion reactions to form more stable five- or six-membered heterocyclic systems. For example, the isomerization of azetidines to pyrrolidines has been reported. This process can be facilitated by heat or by the presence of a nucleophile that promotes ring opening followed by recyclization. The bromophenyl substituent at the 2-position could influence the regioselectivity of such a ring expansion.

Conversely, ring contraction of larger heterocycles to form azetidines is also a known synthetic strategy, although it is less common for azetidines to undergo further contraction. The stability of the azetidine ring, while strained, is significantly greater than that of the three-membered aziridine (B145994) ring, making spontaneous contraction thermodynamically unfavorable under normal conditions.

Functional Group Interconversions on the Azetidine Core and Bromophenyl Unit

The this compound molecule possesses several sites for functional group interconversions, including the azetidine nitrogen, the carbon atoms of the azetidine ring, and the bromo-substituent on the phenyl ring.

Oxidation and Reduction Chemistry

The azetidine ring itself is generally stable to common oxidizing and reducing agents. However, the nitrogen atom can be oxidized to an N-oxide under specific conditions. The bromophenyl group is also relatively stable to a range of redox conditions. The bromine atom can be removed via reductive dehalogenation, for example, using catalytic hydrogenation, to yield 2-phenylazetidine.

Derivatization of Nitrogen and Carbon Centers

Nitrogen Center: The secondary amine of the azetidine ring is a key site for derivatization. After neutralization of the hydrochloride salt, the nitrogen can undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylazetidines.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield N-sulfonylazetidines.

N-Arylation: Coupling with aryl halides under conditions such as the Buchwald-Hartwig amination.

These derivatizations are crucial for modifying the physicochemical properties of the molecule and for building more complex structures.

Carbon Centers: The carbon atoms of the azetidine ring can also be functionalized, although this is often more challenging due to the lower reactivity of C-H bonds. As mentioned in the context of directed ortho-metalation, activation of the C-H bond adjacent to the nitrogen is possible, particularly when the nitrogen is protected with a suitable group. This allows for the introduction of substituents at the 2-position of the azetidine ring, although in the case of 2-(2-Bromophenyl)azetidine, this position is already substituted. Functionalization at the C3 and C4 positions would likely require more specialized synthetic strategies.

The following table provides examples of potential derivatization reactions on the azetidine nitrogen.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| N-Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃) | N-Alkyl-2-(2-bromophenyl)azetidine |

| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., Et₃N) | N-Acyl-2-(2-bromophenyl)azetidine |

| N-Sulfonylation | RSO₂Cl, Base (e.g., Pyridine) | N-Sulfonyl-2-(2-bromophenyl)azetidine |

| N-Boc Protection | (Boc)₂O, Base (e.g., Et₃N) | N-Boc-2-(2-bromophenyl)azetidine |

Derivatization and Analog Synthesis of 2 2 Bromophenyl Azetidine Hydrochloride

Functionalization at the Azetidine (B1206935) Nitrogen Atom

The secondary amine of the azetidine ring in 2-(2-bromophenyl)azetidine (B15202406) serves as a versatile handle for a variety of functionalization reactions, including N-alkylation, N-arylation, and N-acylation. These modifications are fundamental in exploring the chemical space around this scaffold and are often crucial for modulating the pharmacological profile of the resulting compounds.

N-Alkylation: The introduction of alkyl groups at the azetidine nitrogen is a common strategy to investigate the impact of steric bulk and basicity on biological activity. Standard alkylation conditions, such as the use of alkyl halides in the presence of a base, are typically employed. For instance, reaction with various alkyl bromides or iodides in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate in a suitable solvent such as acetonitrile (B52724) or DMF affords the corresponding N-alkylated products. The choice of alkyl halide can range from simple methyl or ethyl groups to more complex and functionally diverse moieties.

N-Arylation: The formation of a C-N bond between the azetidine nitrogen and an aromatic ring can be achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. organic-chemistry.orgbristol.ac.uk This reaction typically involves the use of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate) to couple the azetidine with an aryl halide or triflate. This method allows for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl groups, significantly expanding the structural diversity of the analogs.

N-Acylation: Acylation of the azetidine nitrogen to form amides is another important derivatization strategy. This is readily accomplished by treating the azetidine with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. Alternatively, coupling with carboxylic acids can be achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating agent.

| Reagent Class | Reaction Type | Typical Reagents and Conditions | Product Class |

| Alkyl Halides | N-Alkylation | R-X (X=Br, I), K2CO3, CH3CN, reflux | N-Alkyl-2-(2-bromophenyl)azetidines |

| Aryl Halides/Triflates | N-Arylation (Buchwald-Hartwig) | Ar-X (X=Br, I, OTf), Pd(OAc)2, phosphine ligand, NaOtBu, toluene, heat | N-Aryl-2-(2-bromophenyl)azetidines |

| Acyl Chlorides/Anhydrides | N-Acylation | RCOCl or (RCO)2O, Et3N, CH2Cl2, rt | N-Acyl-2-(2-bromophenyl)azetidines |

| Carboxylic Acids | N-Acylation (Amide Coupling) | RCOOH, EDC, HOBt, DMF, rt | N-Acyl-2-(2-bromophenyl)azetidines |

Modifications on the Azetidine Carbon Skeleton

While functionalization at the nitrogen atom is more common, modifications on the carbon skeleton of the azetidine ring, particularly at the C3 and C4 positions, offer another dimension for structural diversification. These modifications are generally more challenging due to the lower reactivity of the C-H bonds of the azetidine ring.

One approach to functionalize the azetidine ring involves the use of a pre-functionalized azetidine precursor. For example, starting from a 3-hydroxyazetidine derivative, the hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate) and subsequently displaced by various nucleophiles to introduce new substituents at the C3 position.

Direct C-H functionalization of the azetidine ring is a more advanced strategy. Metal-catalyzed C-H activation reactions, for instance, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. However, controlling the regioselectivity of such reactions can be challenging.

Ring expansion reactions of azetidinium ylides, generated from the corresponding N-substituted azetidines, can lead to the formation of substituted pyrrolidines. nih.gov This transformation, while altering the core scaffold, represents a method to access a different class of compounds starting from the azetidine ring.

| Position | Modification Strategy | Typical Reagents and Conditions | Product Class |

| C3 | Nucleophilic Substitution | 1. MsCl, Et3N; 2. Nu-H | 3-Substituted-2-(2-bromophenyl)azetidines |

| C4 | Radical Coupling | Enones, (n-Bu)3SnH, AIBN | 4-Substituted-2-(2-bromophenyl)azetidin-2-ones |

| Ring | Ring Expansion | Base (e.g., KOtBu) on N-benzyl azetidinium salt | 2-Phenylpyrrolidine derivatives |

Substitution Pattern Variation on the Bromophenyl Ring

The bromine atom on the phenyl ring is a key functional group that allows for a wide range of modifications through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, thus enabling extensive exploration of the SAR associated with the phenyl portion of the molecule.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgthieme-connect.denih.govnih.govmdpi.com This allows for the introduction of a diverse array of aryl, heteroaryl, vinyl, and alkyl groups in place of the bromine atom. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a highly valuable tool for analog synthesis.

Buchwald-Hartwig Amination: Similar to the N-arylation of the azetidine nitrogen, the Buchwald-Hartwig amination can be used to form a new carbon-nitrogen bond at the position of the bromine atom. organic-chemistry.orgbristol.ac.uknsf.govrsc.org This reaction couples the aryl bromide with a primary or secondary amine, providing access to a wide range of N-substituted aniline (B41778) derivatives.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynyl-substituted derivatives can serve as versatile intermediates for further transformations.

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as the Heck reaction (with alkenes), Stille coupling (with organostannanes), and cyanation reactions (with cyanide sources), can also be employed to further diversify the substitution pattern on the phenyl ring.

| Reaction | Coupling Partner | Catalyst System | Product Class |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | 2-(Biphenylyl)azetidines and analogs |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, phosphine ligand, base | 2-(Amino-phenyl)azetidine derivatives |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | 2-(Alkynyl-phenyl)azetidine derivatives |

| Heck Reaction | Alkenes | Pd catalyst, base | 2-(Alkenyl-phenyl)azetidine derivatives |

| Cyanation | Cyanide source | Pd catalyst | 2-(Cyano-phenyl)azetidine derivatives |

Synthesis of Stereoisomeric and Chiral Derivatives

The C2 carbon of 2-(2-bromophenyl)azetidine is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched derivatives is often crucial for understanding the biological activity, as different stereoisomers can have distinct pharmacological profiles.

Asymmetric Synthesis: The most direct approach to obtaining chiral derivatives is through asymmetric synthesis. This can be achieved by using a chiral catalyst or a chiral auxiliary during the synthesis of the azetidine ring. For example, the diastereoselective reduction of a chiral N-sulfinylimine followed by cyclization can provide enantiomerically enriched azetidines. rsc.org Another strategy involves the enantioselective α-chlorination of an aldehyde, followed by a series of transformations to yield chiral C2-functionalized azetidines. nih.gov

Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-(2-bromophenyl)azetidine. wikipedia.orgnih.gov This can be accomplished by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. After separation, the chiral resolving agent is removed to yield the individual enantiomers of the azetidine. Chiral chromatography is another powerful technique for separating enantiomers on an analytical or preparative scale. mdpi.com

Diastereoselective Synthesis: When introducing a second stereocenter into the molecule, for example by modifying the azetidine ring or the substituent on the nitrogen, the control of diastereoselectivity becomes important. Diastereoselective reactions aim to produce a specific stereoisomer out of multiple possibilities. For instance, the reduction of a ketone on a chiral azetidine derivative can proceed with high diastereoselectivity, favoring the formation of one diastereomeric alcohol over the other. nih.gov

| Method | Description | Key Features |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to induce stereoselectivity during ring formation or functionalization. nih.govrsc.orgrsc.orgnih.gov | Direct access to enantiomerically enriched products. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.orgnih.gov | Can be achieved by forming diastereomeric salts or by chiral chromatography. |

| Diastereoselective Synthesis | Control of the stereochemical outcome when introducing a new stereocenter into a chiral molecule. nih.govnih.gov | Leads to the preferential formation of one diastereomer over others. |

Incorporation into Fused and Spirocyclic Systems

To explore more complex and conformationally constrained chemical space, the 2-(2-bromophenyl)azetidine scaffold can be incorporated into fused and spirocyclic ring systems. These modifications can have a significant impact on the three-dimensional shape of the molecule, which can in turn influence its binding to a biological target.

Fused Systems: Fused ring systems can be constructed by forming a new ring that shares one or more atoms with the azetidine or the phenyl ring. For example, intramolecular cyclization reactions can be designed to form a new ring fused to the azetidine. An intramolecular Heck reaction, for instance, could be envisioned between the bromophenyl group and a suitably positioned alkene tethered to the azetidine nitrogen.

Spirocyclic Systems: Spirocyclic compounds feature two rings connected by a single common atom. The synthesis of spirocyclic azetidines can be achieved through various strategies. One approach involves the intramolecular cyclization of a substrate where the azetidine nitrogen attacks an electrophilic center on a substituent attached to the C3 position of the azetidine ring. Another method is the [2+2] cycloaddition of an exocyclic double bond on a precursor molecule with an appropriate reaction partner. The synthesis of spirocyclic azetidines has been shown to be a valuable strategy for generating novel scaffolds for drug discovery. researchgate.net

| System Type | Synthetic Strategy | Example |

| Fused Systems | Intramolecular cyclization reactions | Intramolecular Heck reaction |

| Spirocyclic Systems | Intramolecular nucleophilic attack | Cyclization onto a C3-substituent |

| Spirocyclic Systems | [2+2] Cycloaddition | Reaction of an exocyclic double bond |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy and precision. For 2-(2-Bromophenyl)azetidine (B15202406) Hydrochloride, the molecular formula is C₉H₁₁BrClN. The neutral species, 2-(2-bromophenyl)azetidine, has a formula of C₉H₁₀BrN.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation. For 2-(2-bromophenyl)azetidine hydrochloride, a single-crystal X-ray diffraction experiment would yield a wealth of structural information, including bond lengths, bond angles, and torsional angles, thereby confirming the connectivity of the 2-bromophenyl and azetidine (B1206935) moieties.

While specific crystallographic data for this compound are not publicly available, the analysis of related bromophenyl derivatives provides insight into the likely crystal packing and molecular geometry. For instance, various bromo-substituted phenyl compounds have been reported to crystallize in common crystal systems such as monoclinic and orthorhombic. mdpi.comnih.govresearchgate.net For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide crystallizes in the monoclinic space group P21/n. researchgate.net Similarly, the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one was solved and found to have a three-dimensional network formed by various intermolecular hydrogen bonds. nih.gov

Table 1: Representative Crystallographic Data for Related Bromophenyl Compounds

| Compound Name | Crystal System | Space Group | Reference |

| 2-p-bromophenyl-2-phenyl-1-picrylhydrazine | Orthorhombic | P2₁2₁2₁ | mdpi.comresearchgate.net |

| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | Monoclinic | P2₁/n | researchgate.net |

| 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Monoclinic | P2₁/c | nih.gov |

This table presents data for structurally related compounds to illustrate common crystallographic parameters and is not the actual data for this compound.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Given the presence of a stereocenter at the C2 position of the azetidine ring, this compound can exist as a pair of enantiomers. Chiral chromatography is an indispensable technique for the separation and quantification of these enantiomers, allowing for the determination of enantiomeric excess (ee) or enantiomeric purity. researchgate.net This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The separation of enantiomers is a critical aspect of pharmaceutical and chemical research, as different enantiomers can exhibit distinct biological activities. researchgate.net High-performance liquid chromatography (HPLC) with a CSP is a widely used technique for this purpose. nih.gov While a specific chiral separation method for this compound has not been detailed in the literature, methods for analogous structures provide a blueprint for how such a separation could be developed. For example, the enantiomers of β-amino-β-(4-bromophenyl) propionic acid have been successfully resolved using a (R, R) Whelk-O1 chiral column with a mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine. researchgate.net

The development of a successful chiral separation method for this compound would involve screening various CSPs (e.g., polysaccharide-based, Pirkle-type, or macrocyclic antibiotic-based) and optimizing the mobile phase composition (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers.

Table 2: Example Chiral HPLC Conditions for Separation of a Related Bromophenyl Compound

| Analyte | Chiral Stationary Phase | Mobile Phase | Detection | Retention Times | Reference |

| β-amino-β-(4-bromophenyl) propionic acid | (R, R) Whelk-O1 | n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025) | UV at 225 nm | R-enantiomer: ~18.0 min, S-enantiomer: ~22.5 min | researchgate.net |

This table provides an example of a chiral separation for a related compound to illustrate the principles and is not the actual data for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.

For this compound, the vibrational spectrum would be a composite of the vibrations from the azetidine ring, the 2-bromophenyl group, and the hydrochloride salt. The IR spectrum of azetidine itself shows characteristic bands for N-H and C-H stretching and bending modes. chemicalbook.com The formation of the hydrochloride salt would lead to the appearance of a broad N-H⁺ stretching band, typically in the range of 2400-3000 cm⁻¹, and N-H⁺ bending vibrations.

The 2-bromophenyl group would contribute several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically appear in the 1450-1600 cm⁻¹ region. The position of the C-Br stretching vibration is highly dependent on its substitution pattern on the phenyl ring and is generally found in the lower frequency region of the spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Azetidinium ion | N-H⁺ stretch | 2400 - 3000 (broad) | IR |

| Azetidinium ion | N-H⁺ bend | ~1600 | IR |

| Azetidine ring | C-H stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| Azetidine ring | Ring puckering | Low frequency | IR, Raman |

| 2-Bromophenyl | C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |

| 2-Bromophenyl | C=C stretch (aromatic) | 1450 - 1600 | IR, Raman |

| 2-Bromophenyl | C-Br stretch | 500 - 650 | IR, Raman |

This table is a compilation of expected vibrational frequencies based on data from related compounds and general spectroscopic principles.

Computational and Theoretical Studies on 2 2 Bromophenyl Azetidine Hydrochloride and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Energetics

The presence of the bromophenyl group significantly influences the electronic properties of the azetidine (B1206935) ring. The bromine atom, being an electron-withdrawing group, can affect the electron density distribution across the entire molecule. DFT calculations can precisely map these electronic effects. For instance, the HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com

Furthermore, quantum chemical calculations can be used to determine thermodynamic properties such as the heat of formation and bond dissociation energies. These energetic parameters are vital for understanding the stability of the molecule and the feasibility of its formation.

Table 1: Illustrative Electronic Properties of a Substituted Azetidine Analogue

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is illustrative for a generic substituted azetidine and not specific to 2-(2-Bromophenyl)azetidine (B15202406) Hydrochloride. Actual values would require specific calculations for the compound.

Conformational Analysis and Stereochemical Prediction

The four-membered azetidine ring is not planar and can adopt a puckered conformation. nih.gov Computational methods are extensively used to perform conformational analysis to identify the most stable three-dimensional arrangement of the atoms in 2-(2-bromophenyl)azetidine hydrochloride. nih.gov This involves calculating the potential energy surface of the molecule by systematically varying its torsional angles.

Table 2: Relative Energies of Different Conformers of a 2-Arylazetidine Analogue

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| A (Equatorial-like) | 150° | 0.0 |

| B (Axial-like) | 30° | 1.5 |

Note: The data in this table is illustrative for a generic 2-arylazetidine and not specific to this compound. Actual values would require specific calculations for the compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving azetidines. nih.govresearchgate.net For the synthesis of this compound, theoretical modeling can be used to explore different reaction pathways and identify the most plausible mechanism. thescience.devresearchgate.net This often involves locating the transition state structures and calculating their energies. frontiersin.org

The energy of the transition state is a critical factor in determining the rate of a reaction. frontiersin.org By comparing the activation energies of different possible pathways, chemists can predict the regioselectivity and stereoselectivity of a reaction. acs.org For example, in the synthesis of 2-arylazetidines, quantum chemical investigations have been used to explain the observed regio- and diastereoselectivity, providing a deeper understanding of Baldwin's rules for ring-formation reactions. researchgate.netacs.org Such studies can rationalize why the formation of the strained four-membered ring might be kinetically favored over the formation of a thermodynamically more stable five-membered ring. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computed structure. nih.govchemrxiv.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted spectra can aid in the interpretation of experimental NMR data and the structural elucidation of the compound. chemicalbook.comnih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. researchgate.net This can help in assigning the vibrational modes observed in the experimental IR spectrum to specific molecular motions. researchgate.net

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. jchemlett.com Comparing the predicted spectra with experimental ones provides a powerful tool for confirming the structure and conformation of the synthesized molecule. researchgate.net

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Bromophenyl Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-Br | 118.5 | 119.2 |

| C-H (ortho) | 132.1 | 132.8 |

| C-H (meta) | 129.8 | 130.5 |

| C-H (para) | 128.3 | 129.0 |

Note: This data is illustrative for a generic bromophenyl-containing compound and not specific to this compound. Actual values would require specific calculations and experimental measurements for the compound.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a simulated environment, such as in a solvent. researchgate.netnih.gov MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that describes the molecule's movements and conformational changes. youtube.comarxiv.org

These simulations can reveal how the molecule interacts with its surroundings, for instance, how it is solvated by water molecules. nih.gov MD simulations are also crucial for understanding the flexibility of the molecule and the transitions between different conformational states. nih.gov This information is particularly valuable for predicting how the molecule might interact with biological targets, as the dynamic nature of both the ligand and the receptor plays a key role in molecular recognition. physchemres.org

Applications of 2 2 Bromophenyl Azetidine Hydrochloride As a Synthetic Building Block

Role in Complex Heterocycle Synthesis

The strained azetidine (B1206935) ring of 2-(2-Bromophenyl)azetidine (B15202406) can be manipulated or used as a foundational scaffold to access a variety of other important heterocyclic structures, including azetidinones, pyrrolidines, oxetanes, and complex fused systems.

Azetidinone Derivatives

The 2-azetidinone, or β-lactam, ring is a pharmacophore of immense importance, most notably found in penicillin and cephalosporin (B10832234) antibiotics. nih.gov The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine remains a cornerstone for β-lactam synthesis. researchgate.net Derivatives of 2-(2-Bromophenyl)azetidine can serve as precursors to complex azetidinones. For instance, synthetic routes have been developed for N-substituted-4-(2-bromophenyl)-3-chloro-2-oxo-azetidines, demonstrating the direct incorporation of the 2-bromophenyl-azetidine motif into the β-lactam core. medwinpublishers.com General methods, such as the reaction of imines with chloroacetyl chloride, provide a pathway to 1,4-diaryl-3-chloro-2-azetidinones, a protocol adaptable to imines derived from the opening of the 2-(2-Bromophenyl)azetidine ring. researchgate.net

Pyrrolidines

Pyrrolidines are ubiquitous five-membered nitrogen heterocycles found in numerous natural products and pharmaceuticals. The 2-(2-Bromophenyl)azetidine scaffold can be elaborated into pyrrolidine-containing structures. One powerful method involves the [3+2] dipolar cycloaddition of azomethine ylides. researchgate.net Methodologies exist for generating these reactive intermediates from complex amides and lactams, including those derived from azetidine-containing amino acids, leading to functionalized pyrrolidines. researchgate.net Furthermore, spirocyclic systems incorporating both azetidine and pyrrolidine (B122466) rings, such as oxetane (B1205548)/azetidine-pyrrolidino isoindolone spirocycles, have been synthesized via multi-step sequences including silver-catalyzed 1,3-dipolar cycloadditions followed by palladium-catalyzed processes, starting from precursors like methyl-(E)-N-[(2-bromophenyl)methylene]glycinate.

Oxetanes

Oxetanes, the oxygen-containing four-membered heterocycle counterparts to azetidines, are increasingly recognized as valuable motifs in medicinal chemistry. The synthesis of molecules containing both azetidine and oxetane rings highlights the utility of the azetidine core in building diverse structures. bohrium.com For example, synthetic strategies have been developed to access novel heterocyclic amino acid derivatives that feature either an azetidine or an oxetane ring. bohrium.com Efficient methods for synthesizing both azetidines and oxetanes often involve the cyclization of suitable precursors, and the principles can be applied to create hybrid structures. nih.gov

Fused and Spirocyclic Systems

The rigid framework of the azetidine ring makes it an excellent starting point for the synthesis of more complex, multi-cyclic systems. The diversification of densely functionalized azetidine rings can provide access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net For example, a functionalized (4-bromophenyl)-azetidine core has been used as a key intermediate to build diverse molecular scaffolds. nih.govresearchgate.net Ring-closing metathesis on an N-allyl substituted azetidine can lead to the formation of fused eight-membered rings. nih.gov These approaches demonstrate that the 2-(2-Bromophenyl)azetidine core is not merely a terminal structure but a versatile platform for constructing intricate, three-dimensional molecules.

Table 1: Examples of Heterocycles Synthesized from Azetidine Scaffolds

| Starting Material Type | Target Heterocycle | Key Transformation | Reference(s) |

|---|---|---|---|

| Arylglycine Derivatives | Substituted Azetidines | Cyclization with (2-bromoethyl)sulfonium triflate | nih.gov |

| N-allyl amino diols | (4-bromophenyl)-azetidine nitrile | Intramolecular cyclization | nih.gov |

| Azetidine-containing amino acid derivative | Bicyclic Pyrrolidine | Iridium-catalyzed reductive azomethine ylide generation | researchgate.net |

| Azetidine precursors | Fused/Bridged/Spirocyclic Systems | Ring-closing metathesis, intramolecular alkylation | nih.govresearchgate.net |

Utility in Natural Product Synthesis Scaffolds

The azetidine ring is a feature of various natural products, where its unique conformational constraints and metabolic stability are key to biological function. bohrium.comresearchgate.net Consequently, 2-(2-Bromophenyl)azetidine hydrochloride and related structures are valuable scaffolds for the total synthesis of natural products and their analogues. researchgate.net

The high ring-strain energy and molecular rigidity of the azetidine scaffold make it a desirable, albeit challenging, synthetic target. bohrium.com Natural products like penaresidin (B1208786) A, a sphingosine-derived azetidine alkaloid, and L-azetidine-2-carboxylic acid, the first azetidine derivative found in nature, highlight the biosynthetic importance of this ring system. medwinpublishers.combohrium.com The synthesis of diverse libraries based on a central azetidine core, such as the (4-bromophenyl)-azetidine system, allows for the exploration of structure-activity relationships in a biological context, mimicking the structural diversity found in nature. nih.govresearchgate.net The development of synthetic routes to these scaffolds is crucial for accessing these complex molecules and for creating novel compounds with potential therapeutic applications. researchgate.net

Application as Ligands in Catalysis (e.g., Palladium, Cobalt)

The development of effective ligands is critical for advancing transition metal catalysis, influencing reactivity, selectivity, and substrate scope. nih.gov While direct use of this compound as a ligand is not extensively documented, its structural features—a chiral, nitrogen-containing heterocycle with an aryl substituent—suggest its potential application in catalysis, particularly with metals like palladium and cobalt.

Palladium Catalysis: N-heterocyclic compounds are widely used as ligands in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net For instance, redox-active arylazoformamide ligands form square planar complexes with Palladium(II) and are effective precatalysts for Suzuki-Miyaura reactions. nih.gov The design principles of matching a ligand to a specific substrate class and reaction type are well-established. nih.gov Given the success of various N-aryl and heterocyclic ligands, it is plausible that 2-aryl azetidines could serve as effective ligands, bringing the metal center into a specific chiral environment and steric configuration. Palladium-catalyzed C-H functionalization has also been used to directly synthesize azetidine rings on complex molecules like triterpenoids, demonstrating the intimate reactivity between palladium catalysts and azetidine structures. researchgate.net

Cobalt Catalysis: Cobalt-catalyzed reactions also benefit from tailored ligand environments. rsc.org For example, a cobalt(II) acetate (B1210297) complex bearing a lutidine ligand has shown promise as an electrocatalyst for the oxygen evolution reaction. rsc.org More directly, cobalt catalysts have been successfully employed for the ring-opening amination of azetidines to produce 1,3-diamines, indicating a direct and productive interaction between cobalt species and the azetidine ring. nih.gov This suggests that a chiral azetidine ligand like 2-(2-Bromophenyl)azetidine could be explored for inducing asymmetry in cobalt-catalyzed transformations.

Precursor for Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. rsc.org Due to its inherent chirality, this compound is an excellent precursor for the development of novel chiral auxiliaries and reagents for asymmetric synthesis.

The synthesis of enantioenriched C2-substituted azetidines often relies on methods that employ chiral auxiliaries. acs.org For example, the inexpensive and readily available tert-butanesulfinamide has been used as a chiral auxiliary to provide a general and scalable route to a variety of chiral C2-substituted azetidines. acs.org Conversely, a chiral azetidine itself can function as the auxiliary. (S)-1-Phenylethylamine has been used as both a chiral auxiliary and a nitrogen source for the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org These dicarboxylic acids can then be converted into related C2-symmetric azetidine-based chiral auxiliaries. rsc.org This demonstrates a clear pathway where a chiral 2-aryl azetidine can be transformed into a recoverable and reusable tool for controlling stereochemistry in other reactions. Such strategies are fundamental to modern organic synthesis, enabling the efficient production of single-enantiomer drugs and complex molecules. acs.org

Table 2: Chiral Synthesis Applications Involving Azetidines

| Application | Method/Strategy | Key Feature | Reference(s) |

|---|---|---|---|

| Synthesis of Chiral Azetidines | Use of tert-butanesulfinamide chiral auxiliary | General, scalable approach to enantioenriched C2-substituted azetidines | acs.org |

| Synthesis of Chiral Auxiliaries | Use of (S)-1-Phenylethylamine as auxiliary and N-donor | Creation of enantiopure azetidine-2,4-dicarboxylic acids | rsc.org |

| Asymmetric Synthesis | Transaminase-triggered cyclization | Biocatalytic route to chiral 2-substituted pyrrolidines and piperidines | acs.org |

| Asymmetric Difunctionalization | Copper-catalyzed boryl allylation of azetines | Access to chiral 2,3-disubstituted azetidines using chiral bisphosphine ligands | nih.gov |

Future Research Directions and Challenges in 2 2 Bromophenyl Azetidine Hydrochloride Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of azetidine (B1206935) derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry, often facing challenges due to the inherent ring strain. medwinpublishers.com Future research must prioritize the development of more sustainable synthetic routes to 2-(2-bromophenyl)azetidine (B15202406) and its analogues.

Key areas for development include:

Microwave-Assisted Synthesis: One-pot synthesis of nitrogen-containing heterocycles under microwave irradiation in aqueous media has proven to be a simple and efficient cyclocondensation method. organic-chemistry.org Applying this technique to the cyclization step in the synthesis of 2-(2-bromophenyl)azetidine could significantly reduce reaction times and energy consumption.

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a powerful strategy for forming azetidine rings. acs.org This approach, which features low catalyst loading and the use of inexpensive reagents, avoids the need for pre-functionalized starting materials, thereby reducing waste. acs.org Research could focus on adapting this methodology for the efficient cyclization to form the 2-(2-bromophenyl)azetidine core.

Use of Greener Solvents and Reagents: Exploring the use of water or other environmentally benign solvents in the synthesis is a critical goal. Additionally, replacing hazardous reagents, such as some traditional halogenating agents or strong bases, with greener alternatives is essential. For instance, the use of (2-bromoethyl)sulfonium triflate, a commercially available reagent, in a simple and mild procedure for cyclization represents a step in this direction. bristol.ac.ukorganic-chemistry.orgbris.ac.uk

| Green Chemistry Approach | Potential Application in 2-(2-Bromophenyl)azetidine Synthesis | Expected Benefits |

| Microwave-Assisted Cyclization | Formation of the azetidine ring from a suitable precursor. organic-chemistry.org | Reduced reaction times, lower energy consumption. |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization to form the azetidine ring from a γ-amino C-H bond. acs.org | High atom economy, use of unactivated C-H bonds, reduced waste. acs.org |

| Alternative Solvents/Reagents | Use of aqueous media for cyclization; replacing hazardous reagents with milder alternatives. organic-chemistry.orgorganic-chemistry.org | Improved safety profile, reduced environmental impact. |

Exploration of Novel Reactivity and Transformation Pathways

The unique structural features of 2-(2-bromophenyl)azetidine hydrochloride—the strained azetidine ring and the reactive carbon-bromine bond—offer a rich landscape for exploring novel chemical transformations.